molecular formula C18H16Cl2N2O3 B12215723 N-{7-chloro-1-[2-(2-chlorophenoxy)ethyl]-2-oxoindolin-3-yl}acetamide

N-{7-chloro-1-[2-(2-chlorophenoxy)ethyl]-2-oxoindolin-3-yl}acetamide

Cat. No.: B12215723
M. Wt: 379.2 g/mol
InChI Key: LXECCNWAPOSCJO-UHFFFAOYSA-N
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Description

N-{7-chloro-1-[2-(2-chlorophenoxy)ethyl]-2-oxoindolin-3-yl}acetamide is a synthetic organic compound that belongs to the class of indolin-2-one derivatives. This compound is characterized by the presence of a chloro-substituted indolin-2-one core, which is linked to a chlorophenoxyethyl group and an acetamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{7-chloro-1-[2-(2-chlorophenoxy)ethyl]-2-oxoindolin-3-yl}acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indolin-2-one Core: The indolin-2-one core can be synthesized through a cyclization reaction involving an appropriate aniline derivative and a carbonyl compound under acidic or basic conditions.

    Introduction of the Chloro Substituent: The chloro substituent can be introduced via a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Chlorophenoxyethyl Group: This step involves the nucleophilic substitution reaction between the chloro-substituted indolin-2-one and 2-(2-chlorophenoxy)ethyl bromide in the presence of a base like potassium carbonate.

    Formation of the Acetamide Moiety: The final step involves the acylation of the intermediate product with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{7-chloro-1-[2-(2-chlorophenoxy)ethyl]-2-oxoindolin-3-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro substituents in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxo derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various nucleophilic groups replacing the chloro substituents.

Comparison with Similar Compounds

N-{7-chloro-1-[2-(2-chlorophenoxy)ethyl]-2-oxoindolin-3-yl}acetamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C18H16Cl2N2O3

Molecular Weight

379.2 g/mol

IUPAC Name

N-[7-chloro-1-[2-(2-chlorophenoxy)ethyl]-2-oxo-3H-indol-3-yl]acetamide

InChI

InChI=1S/C18H16Cl2N2O3/c1-11(23)21-16-12-5-4-7-14(20)17(12)22(18(16)24)9-10-25-15-8-3-2-6-13(15)19/h2-8,16H,9-10H2,1H3,(H,21,23)

InChI Key

LXECCNWAPOSCJO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C2=C(C(=CC=C2)Cl)N(C1=O)CCOC3=CC=CC=C3Cl

Origin of Product

United States

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